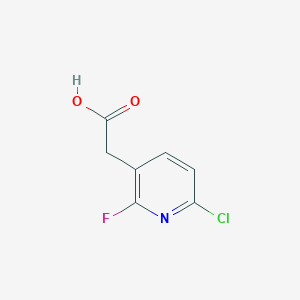

2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

The synthesis of 2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . The chloro substituent can be introduced through subsequent reactions. Industrial production methods often involve the use of complex fluorinating agents and high-temperature conditions to achieve the desired fluorinated pyridine derivatives .

Chemical Reactions Analysis

2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.

Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid can be compared with other fluorinated pyridines such as:

2-Fluoropyridine: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid: Contains multiple chloro substituents, which can significantly alter its chemical properties and reactivity.

Fluroxypyr: Another fluorinated pyridine derivative with different substituents, used primarily in agrochemicals

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which impart distinct chemical and biological properties.

Biological Activity

2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances the compound's binding affinity to target proteins, modulating their activity. This interaction may involve various pathways, including those related to anti-inflammatory and anticancer effects, making it a subject of interest in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity:

- Studies have shown that fluorinated compounds can exhibit significant anticancer properties. The dual substitution with chlorine and fluorine may enhance the compound's efficacy against cancer cell lines by promoting apoptosis and inhibiting cell proliferation .

2. Anti-inflammatory Effects:

- Compounds similar to this compound have been explored for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Properties:

- The introduction of fluorine atoms has been linked to enhanced antibacterial activity. Research suggests that this modification can improve drug binding to bacterial targets or facilitate penetration through biofilms, thereby increasing efficacy against resistant strains .

Case Studies

Several studies have investigated the biological activity of related pyridine derivatives, providing insights into the potential applications of this compound:

Study 1: Anticancer Evaluation

A recent study tested various pyridine derivatives for their anticancer properties against breast cancer cell lines. The results indicated that compounds with similar structural features exhibited low micromolar IC50 values, suggesting promising anticancer activity .

Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory effects of related compounds demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine production in vitro, highlighting the potential therapeutic applications of this compound in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Single fluorine substitution | Moderate antibacterial |

| 3-Bromo-2-fluoropyridine | Bromine and fluorine substitutions | Anticancer activity |

| This compound | Dual substitution (Cl & F) | High potential in anticancer and anti-inflammatory activities |

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

2-(6-chloro-2-fluoropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H5ClFNO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12) |

InChI Key |

BBDFZTWNHLKZBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CC(=O)O)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.